Cas no 2567498-52-4 (tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate)

Tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate is a cyclobutane-based sulfonamide derivative with a tert-butyl carbamate protecting group. Its rigid cyclobutyl backbone and sulfamoyl functionality make it a valuable intermediate in medicinal chemistry, particularly for the design of enzyme inhibitors and bioactive molecules. The stereospecific (1s,3s) configuration ensures precise spatial orientation, enhancing selectivity in target interactions. The tert-butyl carbamate group offers stability under synthetic conditions while allowing deprotection for further functionalization. This compound is particularly useful in peptidomimetics and small-molecule drug discovery, where its structural features contribute to improved pharmacokinetic properties. Its synthetic versatility and well-defined stereochemistry make it a reliable building block for research applications.
tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate structure
2567498-52-4 structure
Product Name:tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate
CAS No:2567498-52-4
MF:C9H18N2O4S
MW:250.315221309662
CID:5657628
PubChem ID:155820414
Update Time:2025-10-12

tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(1r,3r)-3-sulfamoylcyclobutyl]carbamate
    • EN300-27734032
    • Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate
    • 2567498-52-4
    • tert-butyl N-[(1s,3s)-3-sulfamoylcyclobutyl]carbamate
    • 2613382-50-4
    • tert-Butyl ((1s,3s)-3-sulfamoylcyclobutyl)carbamate
    • CS-0530356
    • 2580228-26-6
    • EN300-27698910
    • EN300-27720181
    • tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate
    • Inchi: 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14)
    • InChI Key: CZWUXRABLCITLO-UHFFFAOYSA-N
    • SMILES: S(C1CC(C1)NC(=O)OC(C)(C)C)(N)(=O)=O

Computed Properties

  • Exact Mass: 250.09872823g/mol
  • Monoisotopic Mass: 250.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • pka: 10.42±0.40(Predicted)

tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Pricemore >>

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tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate Related Literature

Additional information on tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate

tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4): A Comprehensive Overview of Its Properties and Applications

In the realm of pharmaceutical and organic chemistry, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclobutyl backbone and sulfamoyl functional group, is widely studied for its potential applications in drug discovery and development. Researchers and industry professionals are increasingly focusing on its synthesis, stability, and biological activity, making it a hot topic in modern chemical research.

The structural features of tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate include a tert-butyl carbamate moiety, which enhances its stability and solubility, and a sulfamoyl group, known for its role in modulating biological interactions. These attributes make the compound a promising candidate for the design of enzyme inhibitors and receptor modulators. Recent studies have explored its potential in targeting specific pathways, aligning with the growing demand for precision medicine and personalized therapeutics.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate?" The answer lies in multi-step organic synthesis, often involving cyclobutane derivatives and sulfonylation reactions. Advanced techniques such as asymmetric catalysis and green chemistry approaches are also being investigated to improve yield and sustainability, reflecting the industry's shift toward eco-friendly synthesis.

Another area of interest is the compound's physicochemical properties, including its melting point, solubility, and stability under various conditions. These parameters are critical for formulation scientists working on drug delivery systems. For instance, the tert-butyl group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems. Such insights are invaluable for researchers addressing challenges in bioavailability and pharmacokinetics.

In the context of AI-driven drug discovery, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate has been featured in computational studies predicting its binding affinity to various targets. This aligns with the rising trend of integrating machine learning and molecular modeling to accelerate drug development. Searches like "How does tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate interact with enzymes?" highlight the curiosity surrounding its mechanistic role.

Beyond pharmaceuticals, this compound is also explored in material science, particularly in the design of functional polymers and catalysts. Its robust structure and reactivity make it a versatile building block for innovative materials. As the scientific community continues to uncover its potential, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate remains a focal point for interdisciplinary research.

To summarize, tert-butyl N-(1s,3s)-3-sulfamoylcyclobutylcarbamate (CAS No. 2567498-52-4) represents a convergence of chemistry, biology, and technology. Its applications span from drug design to advanced materials, driven by its unique structural and functional properties. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and medicine.

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